molecular formula C11H17NO2 B14287365 4,4-dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide CAS No. 114486-52-1

4,4-dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide

Cat. No.: B14287365
CAS No.: 114486-52-1
M. Wt: 195.26 g/mol
InChI Key: FAVOJXNAAFFIBG-UHFFFAOYSA-N
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Description

4,4-Dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide is an organic compound with the molecular formula C11H17NO2 It is characterized by a cyclopentane ring substituted with a prop-2-enyl group, a carboxamide group, and two methyl groups at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide typically involves the following steps:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a cyclization reaction of a suitable linear precursor.

    Introduction of the Prop-2-enyl Group: The prop-2-enyl group can be introduced via an alkylation reaction using prop-2-enyl halide in the presence of a base.

    Carboxamide Formation: The carboxamide group can be formed by reacting the corresponding carboxylic acid with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the prop-2-enyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4,4-Dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-Dimethyl-2-oxo-N-prop-2-ynylcyclopentane-1-carboxamide
  • 4,4-Dimethyl-2-oxo-N-prop-2-enylcyclohexane-1-carboxamide

Uniqueness

4,4-Dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Properties

CAS No.

114486-52-1

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4,4-dimethyl-2-oxo-N-prop-2-enylcyclopentane-1-carboxamide

InChI

InChI=1S/C11H17NO2/c1-4-5-12-10(14)8-6-11(2,3)7-9(8)13/h4,8H,1,5-7H2,2-3H3,(H,12,14)

InChI Key

FAVOJXNAAFFIBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)C1)C(=O)NCC=C)C

Origin of Product

United States

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